1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)
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Overview
Description
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene: is an organic compound with the molecular formula C24H22 It is known for its unique structure, which includes two vinyl groups attached to a benzene ring, each substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,4-dibromobenzene with 4-methylphenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction.
Industrial Production Methods: In industrial settings, the production of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene may involve large-scale coupling reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups, resulting in a more saturated compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene involves its interaction with molecular targets through its vinyl and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 1,4-Bis(2-methylstyryl)benzene
- 1,4-Bis(4-methylstyryl)benzene
- 1,4-Bis(2,2-dimethylphenyl)vinylbenzene
Comparison: 1,4-Bis[2,2-bis(4-methylphenyl)vinyl]benzene is unique due to its specific substitution pattern and the presence of two vinyl groups. This structure imparts distinct chemical properties, such as increased reactivity towards electrophilic and nucleophilic reagents, compared to similar compounds with different substitution patterns.
Properties
CAS No. |
135803-91-7 |
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Molecular Formula |
C38H34 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
1,4-bis[2,2-bis(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C38H34/c1-27-5-17-33(18-6-27)37(34-19-7-28(2)8-20-34)25-31-13-15-32(16-14-31)26-38(35-21-9-29(3)10-22-35)36-23-11-30(4)12-24-36/h5-26H,1-4H3 |
InChI Key |
VAMIQMSIDPJJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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